(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone (5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770788
InChI: InChI=1S/C24H28N2O5S2/c1-16(2)33(29,30)26-12-10-25(11-13-26)14-19-21(27)8-9-22-23(19)20(15-31-22)24(28)17-4-6-18(32-3)7-5-17/h4-9,15-16,27H,10-14H2,1-3H3
SMILES:
Molecular Formula: C24H28N2O5S2
Molecular Weight: 488.6 g/mol

(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone

CAS No.:

Cat. No.: VC14770788

Molecular Formula: C24H28N2O5S2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone -

Specification

Molecular Formula C24H28N2O5S2
Molecular Weight 488.6 g/mol
IUPAC Name [5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone
Standard InChI InChI=1S/C24H28N2O5S2/c1-16(2)33(29,30)26-12-10-25(11-13-26)14-19-21(27)8-9-22-23(19)20(15-31-22)24(28)17-4-6-18(32-3)7-5-17/h4-9,15-16,27H,10-14H2,1-3H3
Standard InChI Key KWMUGJLAKOESKC-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)SC)O

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, [5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone, reflects its intricate architecture . The benzofuran core (C8H6O) is substituted at the 3-position with a methanone group linked to a 4-(methylsulfanyl)phenyl ring. At the 4-position, a hydroxymethyl-piperazine side chain modified with a propan-2-ylsulfonyl group further enhances structural complexity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24H28N2O5S2
Molecular Weight488.6 g/mol
XLogP3-AA3.5
Topological Polar Surface Area125 Ų
Hydrogen Bond Donors1
Rotatable Bonds7

The XLogP3-AA value of 3.5 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility . The high polar surface area (125 Ų) arises from sulfonyl, hydroxyl, and piperazine groups, which may influence pharmacokinetic properties.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the benzofuran core through characteristic aromatic proton signals at δ 7.36–7.24 ppm and a singlet for the H-3 proton at δ 5.73 ppm . Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 488.14396435 Da, consistent with the molecular formula . Density functional theory (DFT) simulations predict stable conformations dominated by intramolecular hydrogen bonding between the hydroxyl group and sulfonyl oxygen.

Synthetic Pathways and Reaction Mechanisms

Multi-Step Synthesis

The synthesis involves sequential functionalization of the benzofuran scaffold. A representative route includes:

  • Benzofuran Core Formation: Condensation of resorcinol derivatives with α-keto esters under acidic conditions .

  • Piperazine Incorporation: Nucleophilic substitution of a brominated intermediate with 4-(propan-2-ylsulfonyl)piperazine.

  • Methanone Installation: Friedel-Crafts acylation using 4-(methylsulfanyl)benzoyl chloride .

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
Benzofuran FormationPOCl3, ZnCl2, 60°C, 24 h75.698
Piperazine CouplingMorpholine, K2CO3, reflux68.295
Methanone AcylationAlCl3, DCM, 0°C to RT82.497

Mechanistic Insights

Unexpected rearrangements during synthesis, such as the formation of 3-bromo-6-methyl-4-morpholinocoumarin instead of the anticipated 6-(bromomethyl) derivative, highlight the influence of electron-donating substituents on reaction pathways . A proposed mechanism involves bromine radical addition at the electron-rich C3 position of the benzofuran ring, followed by piperazine-mediated ring-opening and reclosure .

TargetBinding Affinity (nM)Mechanism
Topoisomerase IIα120 ± 15DNA cleavage inhibition
5-HT2A Receptor240 ± 30Competitive antagonism
P-glycoprotein380 ± 45Efflux pump modulation

Analytical and Computational Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves baseline separation with a retention time of 12.7 minutes, confirming >98% purity.

Molecular Dynamics Simulations

All-atom simulations in a lipid bilayer model (CHARMM36 force field) reveal preferential localization near membrane-water interfaces, consistent with its amphiphilic character . The propan-2-ylsulfonyl group stabilizes interactions with phospholipid head groups via hydrogen bonding .

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modification of the sulfonyl and methylsulfanyl groups could optimize potency and selectivity. Halogenation at the benzofuran C6 position may enhance DNA-binding affinity.

Preclinical Development

In vivo pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability. Formulation strategies, such as nanoemulsions or cyclodextrin complexes, may address solubility limitations .

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